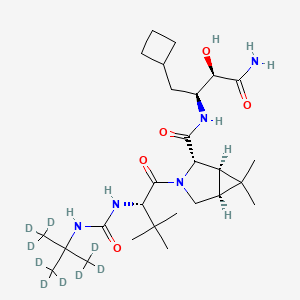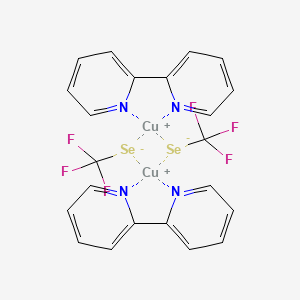
Copper(1+);2-pyridin-2-ylpyridine;trifluoromethaneselenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper(1+);2-pyridin-2-ylpyridine;trifluoromethaneselenolate is a complex chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound consists of a copper ion coordinated with 2-pyridin-2-ylpyridine and trifluoromethaneselenolate ligands, forming a stable complex with intriguing chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Copper(1+);2-pyridin-2-ylpyridine;trifluoromethaneselenolate typically involves the reaction of copper salts with 2-pyridin-2-ylpyridine and trifluoromethaneselenolate under controlled conditions. One common method includes:
Preparation of Copper(1+) Complex: Copper(II) chloride dihydrate is dissolved in water, followed by the addition of a reducing agent such as sodium sulfite to convert copper(II) to copper(I).
Coordination with 2-pyridin-2-ylpyridine: The copper(I) solution is then mixed with 2-pyridin-2-ylpyridine, allowing the ligand to coordinate with the copper ion.
Addition of Trifluoromethaneselenolate: Finally, trifluoromethaneselenolate is added to the mixture, resulting in the formation of the desired complex.
Industrial Production Methods
While the industrial production methods for this specific compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Copper(1+);2-pyridin-2-ylpyridine;trifluoromethaneselenolate undergoes various chemical reactions, including:
Oxidation: The copper(I) center can be oxidized to copper(II) under suitable conditions, altering the compound’s properties.
Substitution: The ligands coordinated to the copper ion can be substituted with other ligands, leading to the formation of new complexes.
Coordination Reactions: The compound can participate in coordination reactions with other metal ions or ligands, forming multi-metallic complexes.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, or other oxidizing agents can be used for oxidation reactions.
Substitution Reagents: Various ligands, such as phosphines or amines, can be used for substitution reactions.
Coordination Conditions: Reactions are typically carried out in solvents like acetonitrile or ethanol, under inert atmosphere to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) complexes, while substitution reactions can produce a variety of new copper(I) or copper(II) complexes with different ligands.
Applications De Recherche Scientifique
Copper(1+);2-pyridin-2-ylpyridine;trifluoromethaneselenolate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and oxidation reactions.
Biology: The compound’s potential cytotoxic properties are being explored for developing new anticancer agents.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the synthesis of fine chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which Copper(1+);2-pyridin-2-ylpyridine;trifluoromethaneselenolate exerts its effects involves the interaction of the copper ion with molecular targets. The copper center can participate in redox reactions, influencing various biochemical pathways. The ligands, 2-pyridin-2-ylpyridine and trifluoromethaneselenolate, modulate the compound’s reactivity and stability, allowing it to interact with specific enzymes or receptors in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper(II) complexes with 2,2’-bipyridine: These complexes share similar coordination environments but differ in oxidation state and ligand properties.
Copper(II) complexes with 1,10-phenanthroline:
Uniqueness
Copper(1+);2-pyridin-2-ylpyridine;trifluoromethaneselenolate is unique due to the presence of the trifluoromethaneselenolate ligand, which imparts distinct electronic and steric properties
Propriétés
Formule moléculaire |
C22H16Cu2F6N4Se2 |
|---|---|
Poids moléculaire |
735.4 g/mol |
Nom IUPAC |
copper(1+);2-pyridin-2-ylpyridine;trifluoromethaneselenolate |
InChI |
InChI=1S/2C10H8N2.2CHF3Se.2Cu/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*2-1(3,4)5;;/h2*1-8H;2*5H;;/q;;;;2*+1/p-2 |
Clé InChI |
JXVDSRHUFDOGJT-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C(F)(F)(F)[Se-].C(F)(F)(F)[Se-].[Cu+].[Cu+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



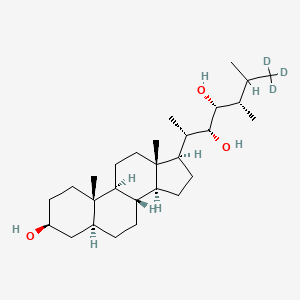
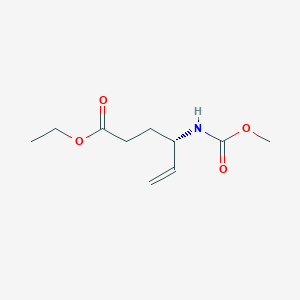
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[2-[formyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]-4-oxobutanoic acid](/img/structure/B13438278.png)
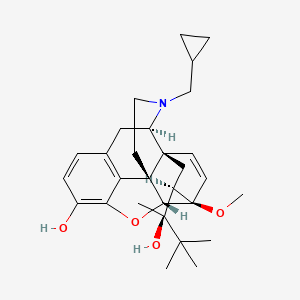

![(Z)-N'-hydroxy-2-[3-(methoxymethyl)pyrrolidin-1-yl]ethanimidamide](/img/structure/B13438288.png)
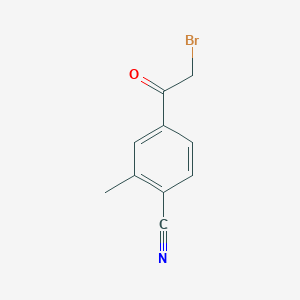

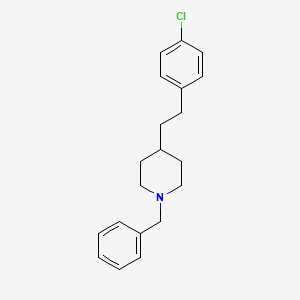
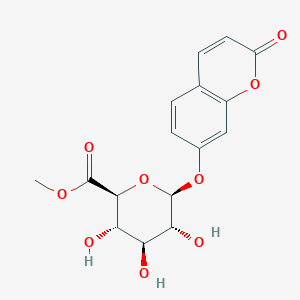

![(3R,4S,5R)-5-[(1R)-1,2-bis(phenylmethoxy)ethyl]-3,4-bis(phenylmethoxy)oxolan-2-one](/img/structure/B13438328.png)
